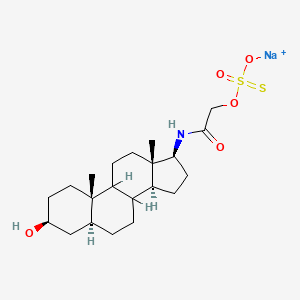
Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate is a complex organic compound that belongs to the class of steroid derivatives. This compound is characterized by its unique structure, which includes a steroid backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate typically involves multiple steps, starting from a suitable steroid precursor. The process may include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Amination: Introduction of an amino group at the 17-beta position.
Thiosulfation: Addition of a thiosulfate group to the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the keto or aldehyde groups back to hydroxyl groups.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of other complex steroid derivatives.
Analytical Chemistry: Employed in studying reaction mechanisms and kinetics.
Biology:
Hormone Research: Investigated for its potential effects on hormone regulation and metabolism.
Cell Signaling: Studied for its role in cellular signaling pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various conditions, including hormonal imbalances and inflammatory diseases.
Diagnostic Tools: Used in the development of diagnostic assays for steroid-related disorders.
Industry:
Pharmaceuticals: Utilized in the production of steroid-based medications.
Biotechnology: Applied in the development of biotechnological products and processes.
Mechanism of Action
The mechanism of action of Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. Key pathways include:
Receptor Binding: Interaction with androgen or estrogen receptors.
Enzyme Inhibition: Inhibition of enzymes like 5-alpha-reductase, affecting steroid metabolism.
Comparison with Similar Compounds
Testosterone: A natural steroid hormone with a similar backbone but different functional groups.
Dihydrotestosterone (DHT): Another steroid with a similar structure but lacking the thiosulfate group.
Uniqueness:
Functional Groups: The presence of the thiosulfate group and the specific arrangement of hydroxyl and amino groups make Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate unique.
Biological Activity: Its unique structure may confer distinct biological activities compared to other steroids, making it a valuable compound for research and therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
114967-83-8 |
|---|---|
Molecular Formula |
C21H34NNaO5S2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
sodium;N-[(3S,5S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidosulfonothioyloxyacetamide |
InChI |
InChI=1S/C21H35NO5S2.Na/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)22-19(24)12-27-29(25,26)28;/h13-18,23H,3-12H2,1-2H3,(H,22,24)(H,25,26,28);/q;+1/p-1/t13-,14-,15?,16-,17?,18-,20-,21-;/m0./s1 |
InChI Key |
UMBLPAAWSVLYME-VQNJEPEBSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3CC[C@@H]4NC(=O)COS(=O)(=S)[O-])C)O.[Na+] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)COS(=O)(=S)[O-])C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















